molecular formula C23H17Cl2N3O3S B11473487 2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone

2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone

Cat. No.: B11473487
M. Wt: 486.4 g/mol
InChI Key: CLFXGRSHWNSVSI-UHFFFAOYSA-N
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Description

2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3,4-DIHYDROXYPHENYL)ETHAN-1-ONE is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a dihydroxyphenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3,4-DIHYDROXYPHENYL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the use of 2,4-dichlorobenzyl chloride in a nucleophilic substitution reaction.

    Attachment of the Benzyl Group: Benzylation can be achieved using benzyl bromide in the presence of a base.

    Formation of the Ethanone Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3,4-DIHYDROXYPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3,4-DIHYDROXYPHENYL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring and dichlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. The dihydroxyphenyl group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-BENZYL-5-(4-BROMOPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
  • 1,3,4-Thiadiazole Derivatives

Uniqueness

2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3,4-DIHYDROXYPHENYL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C23H17Cl2N3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

2-[[4-benzyl-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C23H17Cl2N3O3S/c24-16-7-8-17(18(25)11-16)22-26-27-23(28(22)12-14-4-2-1-3-5-14)32-13-21(31)15-6-9-19(29)20(30)10-15/h1-11,29-30H,12-13H2

InChI Key

CLFXGRSHWNSVSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC(=C(C=C3)O)O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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